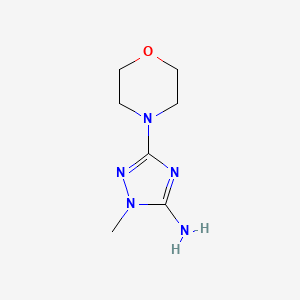![molecular formula C15H16N2OS B2511534 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 460734-21-8](/img/structure/B2511534.png)
2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methylphenyl)acetamide, also known as 2-APS, is an organic compound that has multiple applications in scientific research. It is a highly versatile compound that can be used in many different experiments and research applications. The aim of
Applications De Recherche Scientifique
Synthesis and Potential Biological Activities
- Researchers have synthesized new derivatives of 1,2,4-triazol, including 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide, demonstrating their potential biological activity. These compounds have been found to exhibit antiexudative properties, indicating their potential use in medical treatments (Chalenko et al., 2019).
Quantum Chemical Analysis and Molecular Docking
- Quantum chemical studies on a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have provided insights into its molecular structure, hydrogen-bonded interactions, and drug likeness. This research contributes to understanding the antiviral potency of such compounds, including docking against SARS-CoV-2 protein (Mary et al., 2020).
Crystal Structure Analysis
- Studies on the crystal structures of similar acetamide compounds provide valuable information on their molecular conformation and intramolecular hydrogen bonding. These insights are crucial for understanding the chemical and pharmacological properties of these compounds (Subasri et al., 2016).
Synthesis Techniques and Chemical Properties
- The synthesis techniques and evaluation of the chemical properties of related acetamide compounds, like modafinil, are significant for the development of pharmaceuticals. Such studies can lead to the discovery of more effective and safer drugs (Taghizadeh et al., 2016).
Chemoselective Acetylation and Drug Synthesis
- Research on the chemoselective acetylation of 2-aminophenol, an intermediate in antimalarial drug synthesis, highlights the importance of such chemical processes in drug development. This can lead to more efficient production methods for pharmaceutical compounds (Magadum & Yadav, 2018).
Antimicrobial and Enzyme Inhibitory Potential
- Synthesis and characterization of sulfanilamide derivatives, including compounds similar to this compound, have been conducted to explore their antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Lahtinen et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVFVLMAOGZLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460734-21-8 |
Source


|
| Record name | 2-((2-AMINOPHENYL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)





![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)

